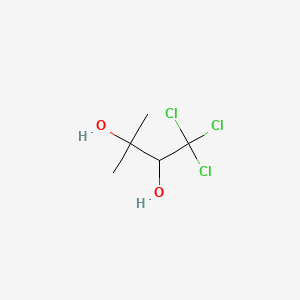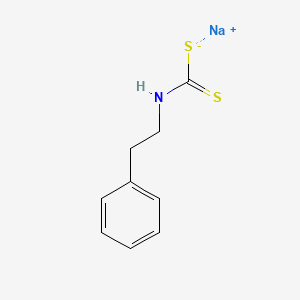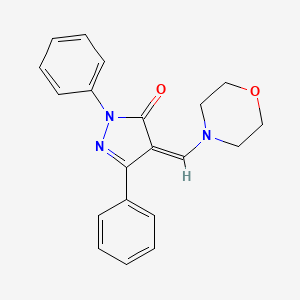
3,5-diiodo-N'-propan-2-yl-4-propan-2-yloxybenzohydrazide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-diiodo-N’-propan-2-yl-4-propan-2-yloxybenzohydrazide;hydrochloride is a chemical compound with the molecular formula C10H12I2N2O2. It is known for its unique structure, which includes two iodine atoms and a hydrazide group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diiodo-N’-propan-2-yl-4-propan-2-yloxybenzohydrazide;hydrochloride typically involves the reaction of 3,5-diiodo-4-propan-2-yloxybenzoic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-diiodo-N’-propan-2-yl-4-propan-2-yloxybenzohydrazide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogen exchange reactions using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
3,5-diiodo-N’-propan-2-yl-4-propan-2-yloxybenzohydrazide;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3,5-diiodo-N’-propan-2-yl-4-propan-2-yloxybenzohydrazide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-diiodo-4-methoxy-N’-propan-2-ylbenzohydrazide;hydrochloride
- 3,5-diiodo-4-(2-methylpropoxy)-N-(propan-2-ylideneamino)benzamide
- 3,5-diiodo-N-(propan-2-ylideneamino)-4-propan-2-yloxybenzamide
Uniqueness
3,5-diiodo-N’-propan-2-yl-4-propan-2-yloxybenzohydrazide;hydrochloride is unique due to its specific substitution pattern and the presence of both iodine atoms and a hydrazide group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
CAS-Nummer |
23959-34-4 |
|---|---|
Molekularformel |
C13H19ClI2N2O2 |
Molekulargewicht |
524.56 g/mol |
IUPAC-Name |
3,5-diiodo-N'-propan-2-yl-4-propan-2-yloxybenzohydrazide;hydrochloride |
InChI |
InChI=1S/C13H18I2N2O2.ClH/c1-7(2)16-17-13(18)9-5-10(14)12(11(15)6-9)19-8(3)4;/h5-8,16H,1-4H3,(H,17,18);1H |
InChI-Schlüssel |
BKGNJGXJMARBTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NNC(=O)C1=CC(=C(C(=C1)I)OC(C)C)I.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


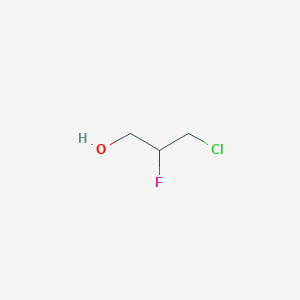
![1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]](/img/structure/B14701894.png)
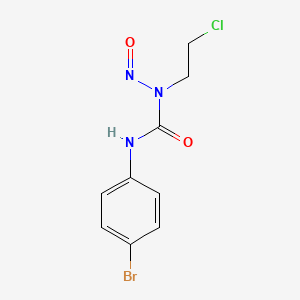


![[Bis(hexylsulfanyl)methyl]benzene](/img/structure/B14701918.png)
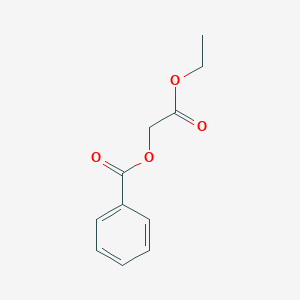

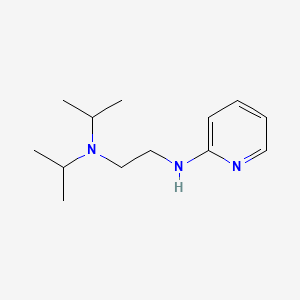
![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),12,14,16,18-pentaene-5,9-dione](/img/structure/B14701959.png)
